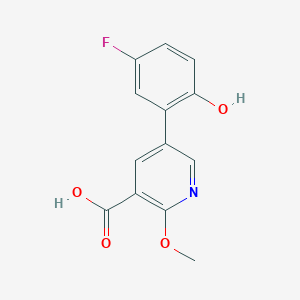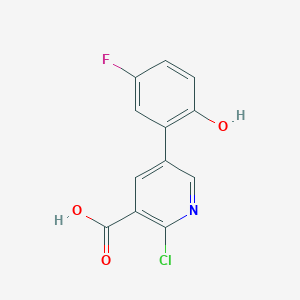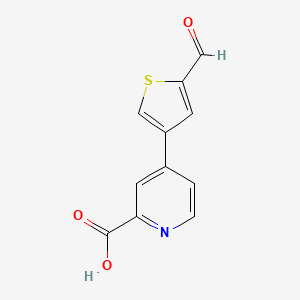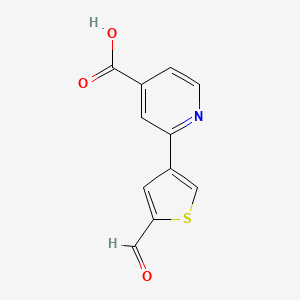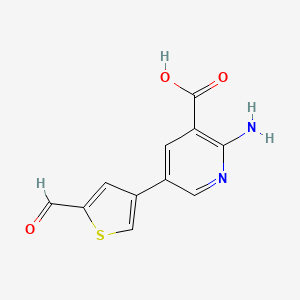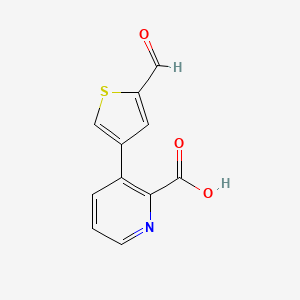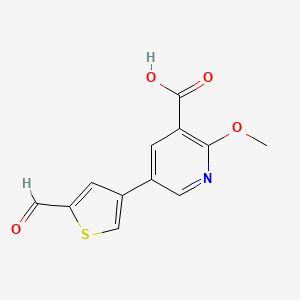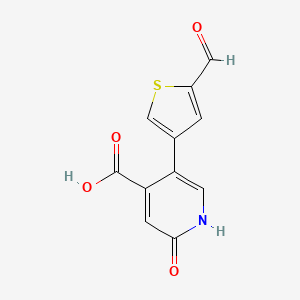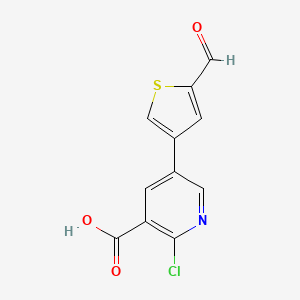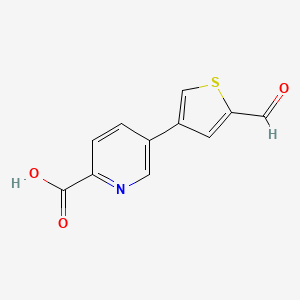
5-(2-Formylthiophen-4-YL)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Formylthiophen-4-YL)picolinic acid is an organic compound with the molecular formula C11H7NO3S It is a derivative of picolinic acid, featuring a thiophene ring substituted with a formyl group at the 2-position and a picolinic acid moiety at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Formylthiophen-4-YL)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromothiophene and picolinic acid.
Formylation: The thiophene ring is formylated using a Vilsmeier-Haack reaction, which involves the reaction of 2-bromothiophene with DMF (dimethylformamide) and POCl3 (phosphoryl chloride) to introduce the formyl group at the 2-position.
Coupling Reaction: The formylated thiophene is then coupled with picolinic acid using a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The key steps include:
Bulk Formylation: Large-scale formylation of 2-bromothiophene using industrial-grade DMF and POCl3.
High-Throughput Coupling: High-throughput Suzuki-Miyaura coupling using automated reactors and continuous flow systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Formylthiophen-4-YL)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 (potassium permanganate) or H2O2 (hydrogen peroxide).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or H2O2 in acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using Br2 (bromine) in acetic acid or nitration using HNO3 (nitric acid) in sulfuric acid.
Major Products
Oxidation: 5-(2-Carboxythiophen-4-YL)picolinic acid.
Reduction: 5-(2-Hydroxymethylthiophen-4-YL)picolinic acid.
Substitution: 5-(2-Bromothiophen-4-YL)picolinic acid or 5-(2-Nitrothiophen-4-YL)picolinic acid.
Aplicaciones Científicas De Investigación
5-(2-Formylthiophen-4-YL)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-(2-Formylthiophen-4-YL)picolinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes.
Pathways: It may interfere with cellular processes by inhibiting key enzymes or disrupting cellular membranes, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Formyl-2-thiopheneboronic acid: Similar structure with a boronic acid group instead of a picolinic acid moiety.
2-Formylthiophene: Lacks the picolinic acid group, making it less versatile in coordination chemistry.
Picolinic acid: Lacks the thiophene ring, which reduces its potential for electronic applications.
Uniqueness
5-(2-Formylthiophen-4-YL)picolinic acid is unique due to the presence of both the formyl-substituted thiophene ring and the picolinic acid moiety. This combination imparts unique electronic properties and coordination capabilities, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
5-(5-formylthiophen-3-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c13-5-9-3-8(6-16-9)7-1-2-10(11(14)15)12-4-7/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCXLFUWAVLTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CSC(=C2)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
